N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide
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Overview
Description
“N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide” is a chemical compound with the molecular formula C21H19N3O2S and a molecular weight of 377.46. It is also known as "Benzenesulfonamide, N-[1-[(4-methylphenyl)methyl]-1H-benzimidazol-2-yl]-" .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “this compound”, has been studied in the context of developing anticancer and antimicrobial agents . The synthesis involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzimidazole core, a benzenesulfonamide group, and a 4-methylbenzyl substituent .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Benzimidazoles, including compounds like N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide, are synthesized through condensation of o-phenylenediamines with electrophilic reagents. These methodologies enable the production of a diverse array of benzimidazole derivatives with potential for various scientific applications, highlighting the versatility of benzimidazoles in chemical synthesis and the development of new materials and molecular structures (Ibrahim, 2011).
Biological Applications and Anticancer Potential
The benzimidazole core structure is integral to various biological agents, showcasing antimicrobial, antiviral, antidiabetic, anticancer, and other pharmacological functions. This structural motif's inclusion in cobalamin (Vitamin B12) underscores its significance in biochemistry and medicinal chemistry. Benzimidazole derivatives, including this compound, have been explored for their potential in treating various diseases, with particular emphasis on their anticancer properties. These compounds act through mechanisms such as microtubule disruption, apoptosis induction, and cell cycle arrest, presenting a promising avenue for cancer therapy and the development of new therapeutic agents (Vasuki et al., 2021).
Environmental and Agricultural Applications
In addition to their pharmacological importance, benzimidazoles have applications in agriculture and environmental science. They serve as fungicides and anthelminthic drugs, leveraging their biochemical mechanisms to protect crops and control parasitic infections in animals. The research into these applications provides insights into the ecological impacts of benzimidazoles, contributing to the development of safer and more effective agricultural practices (Davidse, 1986).
Future Directions
The future directions for “N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide” and similar compounds lie in their potential applications in scientific research, particularly in the development of novel anticancer and antimicrobial agents . Further studies are needed to fully understand their mechanisms of action and to evaluate their safety and efficacy.
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-16-11-13-17(14-12-16)15-24-20-10-6-5-9-19(20)22-21(24)23-27(25,26)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTJUMUSSCYMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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